Cas no 1015845-95-0 (3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine)
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
- 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine
- AG-D-08683
- Ambcb4014339
- CTK3J9951
- MolPort-004-961-637
- CHEMBRDG-BB 4014339
- 5-METHYL-2-(3-METHYL-BENZYL)-2H-PYRAZOL-3-YLAMINE
- 1H-Pyrazol-5-amine, 3-methyl-1-[(3-methylphenyl)methyl]-
-
- MDL: MFCD08457368
- Inchi: InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3
- InChI Key: NWVYVQFRGXWZOA-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)CN2C(=CC(=N2)C)N
Computed Properties
- Exact Mass: 201.12700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 43.84000
- LogP: 2.71160
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451773-50mg |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine |
1015845-95-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451773-100mg |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine |
1015845-95-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451773-500mg |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine |
1015845-95-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB216032-1 g |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine; 95% |
1015845-95-0 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB216032-5 g |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine; 95% |
1015845-95-0 | 5g |
€365.50 | 2023-05-20 | ||
| abcr | AB216032-1g |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, 95%; . |
1015845-95-0 | 95% | 1g |
€137.20 | 2025-02-17 | |
| 1PlusChem | 1P0005BL-1g |
1H-Pyrazol-5-amine, 3-methyl-1-[(3-methylphenyl)methyl]- |
1015845-95-0 | 95% | 1g |
$72.00 | 2025-02-18 | |
| A2B Chem LLC | AA06097-1g |
1H-Pyrazol-5-amine, 3-methyl-1-[(3-methylphenyl)methyl]- |
1015845-95-0 | 95% | 1g |
$61.00 | 2024-04-20 |
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Research Briefing on 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS: 1015845-95-0): Recent Advances and Applications
3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS: 1015845-95-0) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies exploring its pharmacological properties, synthetic routes, and therapeutic potential. The current research briefing aims to provide an overview of the latest advancements related to this compound, highlighting key findings from recent publications and their implications for the field.
Recent studies have focused on the synthesis and optimization of 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel, high-yield synthetic pathway utilizing palladium-catalyzed cross-coupling reactions, achieving a purity of >98% as confirmed by HPLC and NMR analyses. This advancement addresses previous challenges in large-scale production and opens new possibilities for industrial applications.
Pharmacological investigations have revealed promising biological activities associated with this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated significant inhibitory effects against several kinase targets, particularly showing nanomolar activity against JAK3 kinases. These findings suggest potential applications in inflammatory diseases and certain cancers, with in vitro studies showing reduced proliferation in T-cell leukemia cell lines at IC50 values ranging from 50-100 nM.
Structural-activity relationship (SAR) studies have been instrumental in understanding the compound's mechanism of action. X-ray crystallography data (2023) revealed that the 3-methylbenzyl group at the N1 position creates optimal hydrophobic interactions with target proteins, while the amine group at the 5-position serves as a key hydrogen bond donor. These insights have guided the development of second-generation analogs with improved selectivity profiles.
The compound's pharmacokinetic properties have been evaluated in recent preclinical studies. A 2024 investigation reported favorable absorption characteristics (oral bioavailability of 65-70% in rodent models) and moderate plasma protein binding (approximately 80%). The primary metabolic pathway involves hepatic CYP3A4-mediated oxidation, with a terminal half-life of 4-6 hours in tested species.
Emerging applications in combination therapies have been explored, particularly in the context of drug resistance. A recent study (2024) demonstrated synergistic effects when 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine was combined with standard chemotherapeutic agents, showing enhanced efficacy against multidrug-resistant cancer cell lines while maintaining a favorable toxicity profile in normal cells.
Ongoing clinical investigations are evaluating the safety and efficacy of derivatives based on this scaffold. Phase I trials initiated in 2023 are assessing a lead compound in patients with rheumatoid arthritis, with preliminary results expected in late 2024. The development pipeline suggests potential expansion into additional therapeutic areas, including neurodegenerative disorders and metabolic diseases.
In conclusion, 3-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine represents a versatile scaffold with significant potential in drug discovery. Recent advances in synthesis, mechanistic understanding, and therapeutic applications position this compound as a promising candidate for further development. Future research directions likely include optimization of pharmacokinetic properties, expansion of target indications, and exploration of novel drug delivery systems to maximize therapeutic potential.
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